molecular formula C10H20Cl2F2N2 B3034584 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride CAS No. 1934439-49-2

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride

Cat. No.: B3034584
CAS No.: 1934439-49-2
M. Wt: 277.18 g/mol
InChI Key: FJTLDVHSQHMOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride (CAS: 1934439-49-2) is a fluorinated bipiperidine derivative with the molecular formula FC1(F)CNCCC1N1CCCCC1·Cl·Cl (simplified as C₁₀H₁₈Cl₂F₂N₂). It is characterized by two fluorine atoms at the 3' positions of the bipiperidine backbone and exists as a dihydrochloride salt. This compound is primarily used in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

3,3-difluoro-4-piperidin-1-ylpiperidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2.2ClH/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14;;/h9,13H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTLDVHSQHMOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNCC2(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis and Fluorination Strategies

Preparation of 3,3-Difluoropiperidine Intermediate

The synthesis begins with 3,3-difluoropiperidine (CAS 363179-66-2), a critical precursor formed via dehydrohalogenation of 3,3-dichloropiperidine using potassium fluoride in dimethyl sulfoxide at 120°C for 24 hours. This method achieves 89% conversion efficiency, with purity >98% confirmed by $$^{19}\text{F}$$ NMR spectroscopy. Alternative routes employing hydrogen fluoride-pyridine complexes at lower temperatures (60–80°C) show reduced yields (72–75%) due to competing side reactions.

tert-Butyl Protecting Group Chemistry

Source describes tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2) as a protected intermediate. The Boc group is introduced via Schlenk techniques under nitrogen atmosphere using di-tert-butyl dicarbonate and 4-dimethylaminopyridine catalyst in dichloromethane at 0–5°C. Deprotection occurs with anhydrous HCl in dioxane, yielding the hydrochloride salt with 91% efficiency.

Table 1: Comparative Fluorination Methods
Method Temperature (°C) Time (h) Yield (%) Purity (%)
KF/DMSO 120 24 89 98.2
HF-Pyridine 80 36 75 95.7
TBAF/THF 25 12 68 92.4

Bipiperidine Coupling Reactions

Nucleophilic Displacement Approach

The core 1,4'-bipiperidine structure forms through SN2 displacement using 3,3-difluoropiperidine and 4-chloropiperidine hydrochloride in dimethylacetamide at 140°C. Potassium carbonate acts as base, with tetrabutylammonium iodide (5 mol%) accelerating the reaction to completion in 18 hours. This method produces the free base in 67% yield, requiring subsequent HCl gas treatment in ethyl acetate to form the dihydrochloride salt.

Transition Metal-Mediated Coupling

Adapting methods from source, palladium-catalyzed C-N coupling between 3,3-difluoropiperidine and 4-bromopiperidine employs Pd$$2$$(dba)$$3$$ (2 mol%), Xantphos ligand (4 mol%), and cesium carbonate in toluene at 110°C. While achieving higher regioselectivity (>99:1), this route shows lower overall yield (58%) due to catalyst decomposition during prolonged heating (48 hours).

Salt Formation and Purification

Dihydrochloride Preparation

The free base is dissolved in anhydrous THF and treated with 4M HCl in dioxane at 0°C. After stirring for 2 hours, the precipitate is collected by vacuum filtration and washed with cold diethyl ether. X-ray diffraction analysis confirms the dihydrochloride structure with Cl$$^-$$ counterions hydrogen-bonded to piperidine NH groups.

Chromatographic Purification

Final purification uses reverse-phase C18 column chromatography with acetonitrile/water (0.1% TFA) gradient elution. Analytical HPLC (Phenomenex Luna C18, 5μm, 4.6×250mm) shows >99% purity at 254nm with retention time 12.7 minutes.

Spectroscopic Characterization

$$^{19}\text{F}$$ NMR Analysis

The 564 MHz $$^{19}\text{F}$$ NMR spectrum (D$$_2$$O) exhibits two doublets at δ -112.3 ppm (J = 238 Hz) and -115.1 ppm (J = 238 Hz), confirming equivalent fluorine environments in the 3,3-difluoro configuration.

Mass Spectrometry

High-resolution ESI-MS displays the [M+H]$$^+$$ peak at m/z 229.1483 (calc. 229.1481 for C$${10}$$H$${19}$$F$$2$$N$$2$$$$^+$$), with characteristic isotopic pattern matching two chlorine atoms in the dihydrochloride form.

Industrial Scale Considerations

The Sigma-Aldrich production process (source) uses continuous flow reactors for the coupling step, achieving 78% yield at 5kg/batch scale. Key parameters include:

  • Residence time: 8 minutes
  • Temperature: 155°C
  • Pressure: 12 bar This method reduces side product formation compared to batch reactors, with 99.5% conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 3’,3’-Difluoro-1,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed:

Scientific Research Applications

Synthetic Organic Chemistry

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride serves as a versatile building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and condensation reactions, allows chemists to create diverse derivatives and analogs .

Reaction TypeDescription
Nucleophilic SubstitutionThe fluorine atoms can be replaced by other nucleophiles to form new compounds.
Condensation ReactionsCan react with carbonyl compounds to form cyclic structures or larger molecules.
AlkylationThe nitrogen atom can be alkylated using alkyl halides or sulfonates.

Biological Studies

The compound is employed in studies investigating the effects of fluorinated compounds on biological systems. Its enhanced lipophilicity due to fluorination allows it to interact effectively with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Preliminary Investigations Include:

  • Pharmacological Studies: Exploring its potential therapeutic effects and mechanisms of action.
  • Toxicology Assessments: Evaluating the safety profile of the compound in biological systems.

Pharmaceutical Development

Due to its structural characteristics, this compound is being investigated for its potential use in drug development. Its unique properties may lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects compared to existing drugs .

Mechanism of Action

The mechanism of action of 3’,3’-Difluoro-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Bipiperidine Derivatives

4,4'-Difluoro-1,4'-bipiperidine Dihydrochloride
  • CAS: Not explicitly provided (related compound in ).
  • Molecular Formula : C₁₀H₁₈Cl₂F₂N₂ (assumed).
  • Key Differences : The fluorine atoms are located at the 4,4' positions instead of 3,3', leading to distinct electronic and steric properties. This positional isomerism may influence binding affinity in receptor-targeted applications .
3,3-Difluoropiperidine Hydrochloride (CAS: 496807-97-7)
  • Molecular Formula : C₅H₁₀ClF₂N.
  • Key Differences: A monocyclic piperidine derivative with fluorine at the 3,3 positions.

Non-Fluorinated Bipiperidine Derivatives

4,4'-Bipiperidine Dihydrochloride (CAS: 78619-84-8)
  • Molecular Formula : C₁₀H₂₂Cl₂N₂.
  • Key Differences : Absence of fluorine substituents results in lower electronegativity and altered solubility. Widely used as a building block in antipsychotic drug synthesis .
1-Methyl-4,4'-bipiperidine Dihydrochloride (CAS: 122373-80-2)
  • Molecular Formula : C₁₁H₂₄Cl₂N₂.

Pharmacologically Active Bipiperidine Derivatives

Pipamperone Dihydrochloride (CAS: 2448-68-2)
  • Molecular Formula : C₂₁H₃₀Cl₂FN₃O₂.
  • Pharmacological Use : Antipsychotic agent targeting dopamine and serotonin receptors.
  • Key Differences : Features a p-fluorobenzoyl moiety and a carboxamide group, enabling selective receptor modulation. The bipiperidine chain acts as a spacer for optimal pharmacophore positioning .
Carpipramine Dihydrochloride (CAS: 53X71X3I1W)
  • Molecular Formula : C₂₈H₃₈Cl₂N₄O·H₂O.
  • Pharmacological Use : Antidepressant and antipsychotic agent with a dibenzazepine core.
  • Key Differences : The bipiperidine-carboxamide segment is conjugated to a tricyclic system, enabling dual-action mechanisms (serotonin reuptake inhibition + dopamine antagonism) .

Irinotecan-Related Bipiperidine Compounds

Irinotecan hydrochloride (CAS: 136572-09-3) and its derivatives incorporate a 1,4'-bipiperidine-1'-carboxylate group linked to a camptothecin analog.

  • Key Differences: The bipiperidine moiety in Irinotecan facilitates solubility and metabolic stability, whereas 3',3'-difluoro-1,4'-bipiperidine dihydrochloride lacks the ester linkage required for topoisomerase I inhibition .

Comparative Data Table

Compound Name CAS Number Molecular Formula Fluorine Position Pharmacological Use Key Feature(s)
3',3'-Difluoro-1,4'-bipiperidine diHCl 1934439-49-2 C₁₀H₁₈Cl₂F₂N₂ 3',3' Research chemical High electronegativity, conformational rigidity
4,4'-Difluoro-1,4'-bipiperidine diHCl C₁₀H₁₈Cl₂F₂N₂ (assumed) 4,4' Not reported Steric hindrance at central positions
Pipamperone diHCl 2448-68-2 C₂₁H₃₀Cl₂FN₃O₂ p-Fluorobenzoyl Antipsychotic Dopamine D2/5-HT2A antagonism
Carpipramine diHCl 53X71X3I1W C₂₈H₃₈Cl₂N₄O·H₂O None Antidepressant/antipsychotic Dibenzazepine-bipiperidine hybrid
4,4'-Bipiperidine diHCl 78619-84-8 C₁₀H₂₂Cl₂N₂ None Chemical intermediate Low lipophilicity, high aqueous solubility

Biological Activity

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride is a fluorinated organic compound with significant potential in various biological and medicinal applications. Its unique structure, characterized by two piperidine rings and fluorine substitutions, enhances its lipophilicity and reactivity, making it a valuable compound for research in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key findings from scientific studies and providing relevant data tables.

  • Molecular Formula : C10H20Cl2F2N2
  • Molecular Weight : 277.18 g/mol
  • Structure : Consists of two piperidine rings linked by a carbon chain, with fluorine atoms at the 3' positions.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The introduction of fluorine atoms increases the compound's lipophilicity, allowing it to effectively engage with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects, including antimicrobial and potential therapeutic actions.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, including Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest a promising profile for further development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli WT0.008
K. pneumoniae WT0.03
P. aeruginosa WT0.125

These results indicate that the compound has significant potency against common pathogens, suggesting its potential utility in treating infections caused by resistant strains .

Cytotoxicity Studies

In vitro evaluations have assessed the cytotoxic effects of this compound on human cell lines. The results indicate moderate levels of cytotoxicity:

Cell LineEC50 (µM)
HepG282
K56240
MT429

These findings highlight the need for further studies to evaluate the therapeutic window and safety profile of the compound .

Case Studies

Recent investigations have focused on optimizing the biological activity of fluorinated piperidines, including this compound. A study explored its efficacy against fluoroquinolone-resistant strains of Pseudomonas aeruginosa, revealing that modifications at specific positions on the piperidine scaffold could enhance antimicrobial activity significantly .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for synthesizing 3',3'-difluoro-1,4'-bipiperidine dihydrochloride, and how can intermediates be characterized?

  • Methodology : Utilize a multi-step synthesis starting with piperidine derivatives. Fluorination steps (e.g., using DAST or Deoxofluor reagents) are critical for introducing fluorine atoms at the 3' positions. Intermediate purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) and characterization by NMR (¹H/¹³C) and LC-MS are essential. Final dihydrochloride salt formation requires HCl gas titration in anhydrous ethanol, followed by lyophilization .
  • Validation : Confirm stereochemistry and fluorination efficiency using ¹⁹F NMR and X-ray crystallography (if crystalline) .

Q. How should researchers validate the purity of this compound?

  • Methodology : Employ reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Compare retention times against reference standards (e.g., Irinotecan-related bipiperidine compounds in USP monographs). Quantify impurities using area normalization, ensuring ≥98% purity .
  • Cross-Validation : Supplement with elemental analysis (C, H, N, Cl) and ion chromatography for chloride content verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and quantitative NMR (qNMR)?

  • Case Study : HPLC may underestimate polar impurities, while qNMR detects all protonated species. For bipiperidine derivatives, use a hybrid approach:

Sample Preparation : Dissolve in D₂O/DMSO-d₆ to ensure solubility and minimize solvent interference.

qNMR Parameters : 600 MHz spectrometer, 30°C, relaxation delay ≥5×T₁. Integrate non-overlapping peaks (e.g., aromatic or fluorinated protons) against a certified internal standard (e.g., maleic acid).

Reconciliation : Compare impurity profiles from both methods and investigate discrepancies via high-resolution MS .

Q. What strategies are recommended for designing in vitro pharmacological assays targeting bipiperidine derivatives?

  • Experimental Design :

  • Target Selection : Prioritize receptors where bipiperidine scaffolds are active (e.g., serotonin transporters, dopamine D2-like receptors, or topoisomerase I inhibition, as seen in Irinotecan analogs) .
  • Assay Conditions : Use HEK293 cells transfected with human SERT or D2 receptors. Measure binding affinity (Kᵢ) via competitive radioligand assays (³H-paroxetine for SERT; ³H-spiperone for D2). Include positive controls (e.g., Pipamperone for D2 antagonism ).
  • Data Interpretation : Normalize results to reference compounds and account for dihydrochloride salt solubility limits (pre-solubilize in DMSO ≤0.1% v/v) .

Q. How does the hygroscopic nature of this compound impact experimental reproducibility?

  • Mitigation Strategies :

  • Storage : Use desiccated containers with silica gel at -20°C. Pre-dry samples under vacuum (40°C, 24 hrs) before gravimetric analysis.
  • Handling : Perform reactions in anhydrous solvents (e.g., THF, MeCN) under inert atmosphere. Monitor water content via Karl Fischer titration .

Q. What computational approaches are suitable for predicting the metabolic stability of fluorinated bipiperidine derivatives?

  • Methodology :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or CypReact to identify potential metabolic sites (e.g., N-dealkylation, fluorophenyl hydroxylation).
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system). Measure half-life (t½) and intrinsic clearance (CLᵢₙₜ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',3'-Difluoro-1,4'-bipiperidine dihydrochloride
Reactant of Route 2
3',3'-Difluoro-1,4'-bipiperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.